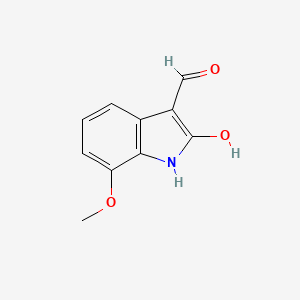

3-(Hydroxymethylene)-7-methoxyindolin-2-one

Beschreibung

3-(Hydroxymethylene)-7-methoxyindolin-2-one is a heterocyclic compound featuring an indolin-2-one core substituted with a hydroxymethylene (–CH(OH)) group at position 3 and a methoxy (–OCH₃) group at position 5. The hydroxymethylene group at position 3 is a key reactive site, enabling transformations such as trifluoromethylthiolation via Bu₄NI-mediated reactions with AgSCF₃ .

Eigenschaften

Molekularformel |

C10H9NO3 |

|---|---|

Molekulargewicht |

191.18 g/mol |

IUPAC-Name |

2-hydroxy-7-methoxy-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(5-12)10(13)11-9(6)8/h2-5,11,13H,1H3 |

InChI-Schlüssel |

SBBGTYFIUFBAMF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1NC(=C2C=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Hydroxymethylen)-7-methoxyindolin-2-on beinhaltet typischerweise die Reaktion von 7-methoxyindolin-2-on mit Formaldehyd unter basischen Bedingungen. Die Reaktion verläuft über die Bildung einer Zwischenverbindung, einer Hydroxymethylenverbindung, die anschließend isoliert und gereinigt wird .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Darüber hinaus kann der Einsatz von Prinzipien der grünen Chemie, wie z. B. lösemittelfreie Reaktionen und recycelbare Katalysatoren, den Prozess umweltfreundlicher gestalten .

Analyse Chemischer Reaktionen

Reaktionstypen

3-(Hydroxymethylen)-7-methoxyindolin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxymethylengruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um 3-Methyl-7-methoxyindolin-2-on zu bilden.

Substitution: Elektrophile Substitutionsreaktionen können am Indolring auftreten und zur Bildung verschiedener substituierter Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Indol-Derivate, die verbesserte biologische Aktivitäten und verbesserte pharmakokinetische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(Hydroxymethylen)-7-methoxyindolin-2-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und so zelluläre Prozesse modulieren. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an der Proliferation von Krebszellen oder der Virusreplikation beteiligt sind.

Wirkmechanismus

The mechanism of action of 3-(Hydroxymethylene)-7-methoxyindolin-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Chemical Reactivity

- Hydroxymethylene vs. Hydroxyamino Groups: Compared to 7-chloro-3-(hydroxyamino)indol-2-one, the hydroxymethylene group in the target compound is more reactive toward nucleophilic substitution, enabling the introduction of sulfur-based groups (e.g., –SCF₃) .

- Methoxy vs.

Biologische Aktivität

3-(Hydroxymethylene)-7-methoxyindolin-2-one is an indole derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research has indicated that 3-(Hydroxymethylene)-7-methoxyindolin-2-one exhibits significant antimicrobial activity . Studies have shown it to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity . Various studies have evaluated its impact on different cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, which are critical pathways in cancer therapy. In vitro assays revealed IC50 values suggesting effective cytotoxicity against these cancer cell lines .

The biological activity of 3-(Hydroxymethylene)-7-methoxyindolin-2-one is believed to involve several mechanisms:

- Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis in bacteria and cancer cells.

- Induction of oxidative stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Modulation of signaling pathways : Research suggests that it may affect various signaling pathways involved in cell survival and proliferation .

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial effects of 3-(Hydroxymethylene)-7-methoxyindolin-2-one against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an alternative therapeutic agent against resistant strains .

- Cytotoxicity Assay : In another research effort, the compound was tested on HeLa and A549 cell lines. The findings demonstrated that treatment with 3-(Hydroxymethylene)-7-methoxyindolin-2-one resulted in a dose-dependent decrease in cell viability, with IC50 values recorded at 150 µg/mL for HeLa cells and 175 µg/mL for A549 cells.

Comparative Analysis

| Property | 3-(Hydroxymethylene)-7-methoxyindolin-2-one | Standard Antibiotics | Chemotherapeutics |

|---|---|---|---|

| Antimicrobial Activity (MIC) | 25-50 µg/mL | 10-100 µg/mL | N/A |

| Cytotoxicity (IC50) | 150 µg/mL (HeLa), 175 µg/mL (A549) | N/A | Varies by drug |

| Mechanism | DNA synthesis inhibition, oxidative stress | Cell wall synthesis | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.